methyl 4-(methylsulfonamidomethyl)benzoate
Overview
Description
methyl 4-(methylsulfonamidomethyl)benzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate ester group and a methanesulfonamide group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(methylsulfonamidomethyl)benzoate typically involves the esterification of 4-(methanesulfonamidomethyl)benzoic acid with methanol. This reaction is usually catalyzed by a strong acid, such as sulfuric acid, under reflux conditions. The reaction can be represented as follows:
4-(Methanesulfonamidomethyl)benzoic acid+MethanolH2SO4Methyl 4-(methanesulfonamidomethyl)benzoate+Water
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are often employed.
Chemical Reactions Analysis
Types of Reactions: methyl 4-(methylsulfonamidomethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The methanesulfonamide group can be oxidized to form sulfonic acid derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products:
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
methyl 4-(methylsulfonamidomethyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-(methylsulfonamidomethyl)benzoate involves its interaction with specific molecular targets. The methanesulfonamide group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with cellular pathways.
Comparison with Similar Compounds
Methyl 4-(bromomethyl)benzoate: Similar structure but with a bromomethyl group instead of a methanesulfonamidomethyl group.
Methyl 4-iodobenzoate: Contains an iodine atom instead of the methanesulfonamidomethyl group.
Mesosulfuron-methyl: A sulfonylurea herbicide with a similar sulfonamide group.
Uniqueness: methyl 4-(methylsulfonamidomethyl)benzoate is unique due to the presence of both the ester and methanesulfonamide groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
methyl 4-(methanesulfonamidomethyl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-15-10(12)9-5-3-8(4-6-9)7-11-16(2,13)14/h3-6,11H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBAASALCFKMJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CNS(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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